molecular formula C12H18ClN B8246100 4-Chloro-2,6-diisopropylaniline

4-Chloro-2,6-diisopropylaniline

Cat. No.: B8246100
M. Wt: 211.73 g/mol
InChI Key: KVCOLLORJVMSTQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diisopropylaniline ( 100823-17-4) is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This aniline derivative serves as a vital building block in scientific research, particularly in coordination chemistry. Its primary application is in the synthesis of Schiff base ligands, formed through the condensation of its amine group with aldehydes, such as 5-chlorosalicylaldehyde . The resulting ligands readily coordinate with various metal ions, including copper(II), to form mixed-ligand complexes . These complexes are of significant interest for their diverse properties, which are investigated through methods like UV-visible spectroscopy, mass spectroscopy, electrochemical analysis, and biological activity assays . Research indicates that copper(II) complexes derived from this aniline exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at room temperature, or refrigerated between 2-8°C . According to supplier Safety Information, this product carries GHS warnings and should be handled with care. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-2,6-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCOLLORJVMSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins by protonating 2,6-diisopropylaniline with hydrogen chloride gas in an inert solvent such as carbon tetrachloride (CCl₄) or toluene. The resulting ammonium salt is then treated with chlorine gas at temperatures between −15°C and 100°C , typically achieving optimal yields at 0°C–80°C . The reaction proceeds via electrophilic aromatic substitution, where chlorine targets the para position due to steric hindrance from the ortho isopropyl groups.

Example Synthesis (Adapted from US4401833A):

  • Protonation: 3 mol of 2,6-diisopropylaniline is dissolved in CCl₄ and saturated with HCl gas to form the hydrochloride salt.

  • Chlorination: Chlorine gas is introduced at 10°C–15°C over 4 hours.

  • Work-Up: The mixture is hydrolyzed with dilute HCl, neutralized with NaOH, and distilled under vacuum to isolate 4-chloro-2,6-diisopropylaniline.

ParameterOptimal ValueYield (%)Purity (%)
Temperature10°C–15°C60–7099
SolventCCl₄6999
Catalyst (Iodine)10 g6095

Role of Catalysts and Solvents

The addition of Friedel-Crafts catalysts , such as iodine, accelerates chlorination but may reduce selectivity. For instance, using iodine in toluene at 80°C yields 60% product but increases by-product formation. Non-polar solvents like toluene or CCl₄ minimize side reactions, whereas polar solvents (e.g., ethanol) enhance solubility but risk over-chlorination.

Bromination-Substitution Pathways

While less common, bromination followed by chloro-debromination offers an alternative route. US4918230A describes brominating 2,6-diisopropylaniline hydrobromide in 1,2-dichloroethane or cyclohexane, achieving near-quantitative yields. Although this method targets brominated derivatives, analogous chlorination could theoretically replace bromine with chlorine via radical or nucleophilic substitution.

Key Insights from Bromination Studies:

  • Bromination occurs preferentially at the para position due to steric effects.

  • Hydrobromide salts improve solubility and reaction control.

  • Similar conditions (e.g., −5°C to 100°C ) may apply to chlorination, though chlorine’s higher reactivity necessitates stricter temperature control.

Optimization of Reaction Parameters

Temperature and Pressure

Elevated temperatures (>80°C) favor faster reaction kinetics but risk decomposition of the ammonium salt. Conversely, subzero temperatures slow chlorination, necessitating extended reaction times. Atmospheric pressure suffices for most setups, though 1.0–1.5 bar pressures can enhance gas solubility.

Solvent Selection

  • CCl₄: Provides excellent chlorine solubility and inertness but raises environmental concerns.

  • Toluene: Preferred for industrial scalability, though yields drop slightly (e.g., 75% vs. 69% in CCl₄).

  • 1,2-Dichloroethane: Effective in bromination; untested for chlorination but theoretically viable.

By-Product Management

Hydrolysable by-products, such as polychlorinated anilines, are removed via azeotropic distillation or aqueous extraction. For example, steam distillation purifies crude this compound by segregating hydrolyzed impurities into the aqueous phase.

Purification and Characterization

Distillation

Fractional distillation under vacuum (115°C–139°C at 5–13 mm Hg ) yields >99% purity, as confirmed by gas chromatography.

Chromatography

Column chromatography with hexane-dichloromethane (3:2) resolves stubborn impurities, achieving 81%–88% recovery in diimide syntheses .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-diisopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include 4-amino-2,6-diisopropylaniline or 4-thio-2,6-diisopropylaniline.

    Oxidation Reactions: Products include 4-nitro-2,6-diisopropylaniline.

    Reduction Reactions: Products include 4-amino-2,6-diisopropylaniline.

Biological Activity

4-Chloro-2,6-diisopropylaniline (C12H18ClN) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the para position of the aniline ring and two isopropyl groups at the ortho positions. Its molecular structure can be depicted as follows:

  • Molecular Formula : C12H18ClN
  • Molecular Weight : 223.73 g/mol
  • Chemical Structure :
C6H4(Cl)(C3H7)2NH2\text{C}_6\text{H}_4(\text{Cl})(\text{C}_3\text{H}_7)_2\text{NH}_2

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It can act as an inhibitor or activator depending on the target molecule. Notably, it has been shown to influence pathways involving:

  • Nucleophilic Aromatic Substitution : This reaction allows the compound to modify biological molecules.
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in inflammatory processes, potentially modulating cytokine release such as IL-1β and IL-18, which are critical in inflammatory responses .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated anilines like this compound. The introduction of chlorine into the molecular structure has been linked to enhanced antibacterial activity. For example:

  • Activity Against Bacteria : Compounds with similar structures have demonstrated efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The presence of halogen atoms often correlates with increased lipophilicity and bioactivity .
Compound TypeActivity AgainstReference
4-Chloro AnilinesEffective against MRSA
3,4-DichlorocinnamanilidesBroader spectrum than 4-chlorocinnamanilides

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have indicated varying degrees of toxicity. Notably, compounds derived from this framework have shown potential as anticancer agents while maintaining lower cytotoxicity towards primary mammalian cells .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated a series of chlorinated anilides for their antibacterial properties. The findings revealed that derivatives similar to this compound exhibited significant activity against both gram-positive bacteria and mycobacterial strains. Some derivatives showed submicromolar activity against MRSA, suggesting a promising avenue for developing new antibiotics .
  • Inflammatory Response Modulation :
    Research into the role of this compound in modulating inflammatory pathways has shown that it can influence the NLRP3 inflammasome activation. By inhibiting caspase-1 activity, it may reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 .

Scientific Research Applications

Chemical Synthesis Intermediates

4-Chloro-2,6-diisopropylaniline serves as a crucial intermediate in the synthesis of various chemical compounds. It is primarily utilized in the production of agrochemicals and pharmaceuticals. The compound's structure allows it to participate in diverse chemical reactions, including halogenation and amination processes.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeDescriptionReference
HalogenationUsed as a catalyst for selective halogenation reactions.
Suzuki CouplingInvolved in the synthesis of complex organic molecules via cross-coupling.
Friedel-Crafts ReactionActs as a catalyst for electrophilic aromatic substitutions.

Biological Activities

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were assessed to determine efficacy against this pathogen.

  • Findings : Compounds derived from this compound exhibited MIC values indicating effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Agricultural Chemistry

The compound is also recognized for its role in the development of plant protection agents. It is utilized as an intermediate in synthesizing herbicides and pesticides.

Table 2: Applications in Agricultural Chemistry

Application TypeDescription
HerbicidesUsed to synthesize compounds that inhibit weed growth.
PesticidesFunctions as an intermediate in the production of insecticides.

Hazard Information

  • GHS Pictograms : Warning labels indicate potential hazards such as skin irritation and respiratory issues.
  • Precautionary Measures : Use personal protective equipment (PPE) such as gloves and goggles when handling the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Chloro-2,6-diisopropylaniline with structurally analogous halogenated anilines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Synthesis
This compound C₁₂H₁₈ClN ~211.73 (calculated) Cl (C4); isopropyl (C2, C6) Pharmaceuticals, MOF synthesis
4-Iodo-2,6-diisopropylaniline C₁₂H₁₈IN 303.187 I (C4); isopropyl (C2, C6) MOF precursors, fluorescence studies
4-Bromo-2,6-diisopropylaniline C₁₂H₁₈BrN 256.18 Br (C4); isopropyl (C2, C6) Intermediate in organic synthesis
2,6-Dibromo-4-isopropylaniline C₉H₁₁Br₂N 293.002 Br (C2, C6); isopropyl (C4) High-purity chemical reagent
2,6-Diisopropylaniline (parent) C₁₂H₁₉N 177.29 H (C4); isopropyl (C2, C6) Ligand in coordination chemistry

Key Observations:

  • Halogen Effects: The halogen atom (Cl, Br, I) influences molecular weight, polarity, and reactivity. Iodine’s larger atomic radius increases steric bulk and may enhance photophysical properties in MOFs . Chlorine’s higher electronegativity likely accelerates electrophilic substitution compared to bromine or iodine.
  • Substituent Position: 2,6-Dibromo-4-isopropylaniline () differs in substituent placement, with bromine at C2/C6 and isopropyl at C3. This alters steric hindrance and electronic distribution compared to the 4-chloro derivative .

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-2,6-diisopropylaniline, and what reaction parameters are critical for high yield?

A common method involves nucleophilic substitution using halogenated precursors. For example, 4,6-di-tert-butyl-2-chloropyrimidine reacts with ammonia gas at −50°C, followed by heating to 70°C for 12 hours, yielding 59% product after extraction and purification . Key parameters include temperature control to prevent side reactions and solvent selection (e.g., ethanol). Alternative pathways, such as chlorination of 2,6-diisopropylaniline derivatives, require careful optimization of halogenating agents (e.g., ClO₂ or Cl₂) and quenching steps (e.g., ascorbic acid) to avoid over-halogenation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • HPLC-UV : Effective for quantifying trace impurities (e.g., residual ClO₂ or hypochlorite) and monitoring reaction progress. Mobile phase optimization is critical for resolving structurally similar halogenated byproducts .
  • NMR Spectroscopy : 1^1H NMR (300 MHz, CDCl₃) identifies substituent patterns, with aromatic protons appearing at δ 6.64–7.20 ppm and isopropyl groups at δ 1.26 ppm .
  • LCMS : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects degradation products .

Q. How should this compound be stored to ensure long-term stability?

Store under inert atmosphere (argon/nitrogen) at −20°C in amber vials to prevent oxidation and photodegradation. The compound’s pKa (2.52±0.10) suggests sensitivity to basic conditions, requiring pH-neutral environments during handling .

Advanced Research Questions

Q. How do steric effects from the isopropyl groups influence regioselectivity in halogenation reactions of this compound?

The bulky isopropyl substituents direct electrophilic attack to the para position due to steric hindrance at the ortho positions. Computational modeling (e.g., DFT) can predict electronic and steric contributions, while experimental validation via competitive iodination (using I₂/HNO₃) shows >90% para selectivity in 2,6-diisopropylaniline derivatives . Contrast this with bromination, where solvent polarity (e.g., CH₂Cl₂ vs. THF) further modulates reaction rates .

Q. What strategies mitigate side reactions during functionalization of this compound for complex molecule synthesis?

  • Protection-Deprotection : Formylation of the amine (e.g., using formic acid) prevents unwanted nucleophilic side reactions during cross-coupling. Subsequent Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently in THF/H₂O at 70°C .
  • Catalyst Optimization : Use of Pd(OAc)₂ with bulky ligands (e.g., PPh₃) enhances selectivity in aryl-aryl bond formation .

Q. How can computational tools like SHELX refine the crystal structure of this compound derivatives?

SHELXL leverages high-resolution X-ray data to model steric and electronic effects in crystal lattices. For example, tweaking the Uiso_{iso} parameter improves accuracy for heavy atoms (e.g., Cl), while twin refinement resolves overlapping reflections in low-symmetry space groups . Pair with DFT calculations (e.g., Gaussian) to validate bond angles and torsional strain .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

  • Reaction Control : Exothermic halogenation steps require precise temperature modulation (e.g., cryogenic reactors for Cl₂ addition).
  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., chloroform/hexane) or distillation .
  • Safety : The compound’s vapor pressure (0.335 mmHg at 25°C) necessitates closed-system handling to limit inhalation exposure .

Key Methodological Insights

  • Synthesis : Prioritize low-temperature halogenation to minimize decomposition .
  • Analysis : Combine HPLC-UV with 1^1H NMR for structural confirmation .
  • Safety : Use ascorbic acid as a quenching agent to neutralize residual oxidizing agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,6-diisopropylaniline
Reactant of Route 2
4-Chloro-2,6-diisopropylaniline

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